![molecular formula C20H24ClN3O2 B2618900 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 700851-89-4](/img/structure/B2618900.png)
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C13H18ClN3O and a molecular weight of 267.75 . It is also known as 1-Piperazineacetamide, 4-(5-chloro-2-methylphenyl)- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved via a three-step protocol . The 1,2,4-triazole derivative was prepared in a simple and efficient procedure .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques such as HRMS, IR, 1H and 13C NMR . For example, the 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a Mannich reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. The compound has a molecular formula of C13H18ClN3O and a molecular weight of 267.75 .科学的研究の応用
Antipsychotic Research
This compound has been investigated for its potential antipsychotic properties. The piperazine moiety is known to interact with serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder . Studies have shown that derivatives of this compound can modulate neurotransmitter activity, making it a promising candidate for developing new antipsychotic medications.
Antidepressant Development
Research has also focused on the antidepressant potential of this compound. The interaction with serotonin receptors suggests that it could help in alleviating symptoms of depression . By modulating the serotonin pathways, this compound may offer a new approach to treating depression, especially in patients who do not respond well to traditional antidepressants.
Antimicrobial Activity
The compound has shown significant antimicrobial properties, making it a candidate for developing new antibiotics . Its structure allows it to disrupt bacterial cell walls and inhibit the growth of various bacterial strains. This application is particularly important in the context of rising antibiotic resistance.
Anticancer Research
In the field of oncology, this compound has been studied for its potential anticancer effects . It has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. This makes it a valuable compound for further research in cancer therapy, particularly for cancers that are resistant to conventional treatments.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been explored in various studies . It can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This makes it a potential candidate for developing new anti-inflammatory drugs.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. By protecting neurons from oxidative stress and apoptosis, it could help in slowing down the progression of these debilitating diseases.
These applications highlight the diverse potential of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide in various fields of scientific research. Each application offers a unique avenue for further investigation and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
作用機序
The mechanism of action of similar compounds has been studied. For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles have been found to show alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
特性
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-3-4-16(21)13-19(15)24-11-9-23(10-12-24)14-20(25)22-17-5-7-18(26-2)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPQQOGCUXSRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2618817.png)
![3-Bromo-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2618818.png)
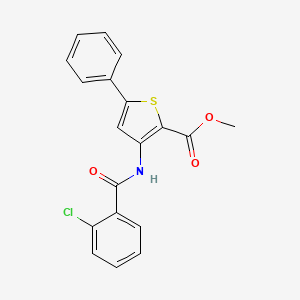
![4-chlorophenyl 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2618823.png)
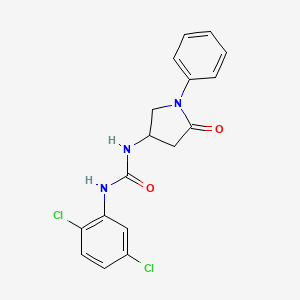
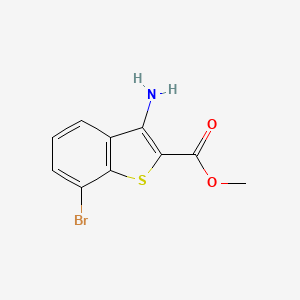
![Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2618827.png)

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618829.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2618832.png)
![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)
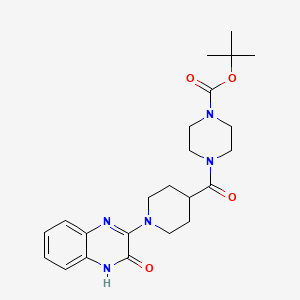
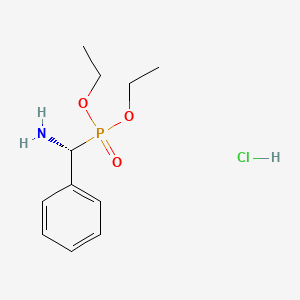
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2618840.png)